Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound featuring a unique structural arrangement. It belongs to the family of thienopyridine derivatives, which are known for their diverse pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, beginning with the formation of the thieno[2,3-b]pyridine core. This step is followed by subsequent modifications to introduce the benzyloxyimino and dimethylamino groups. Key reactions in this process include nucleophilic substitution, condensation, and esterification, often under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal for modifying the compound's pharmacological properties or for converting it into other useful derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often employ halogenating agents, while condensation reactions might involve aldehydes or ketones.
Major Products
Depending on the specific reaction, the major products formed can range from simple modifications of the parent compound to entirely new molecules with distinct biological activities.
Scientific Research Applications
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: : Its unique structure makes it a valuable target for synthetic chemists seeking to develop new methodologies or explore reaction mechanisms.
Medicine: : Due to its pharmacological properties, it is studied for potential therapeutic uses, particularly in targeting diseases related to its mechanism of action.
Industry: : It finds use in the development of specialty chemicals and pharmaceuticals, where its structural motifs can be key in the design of new compounds.
Mechanism of Action
The mechanism by which Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary, but often involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate: : Shares a similar thienopyridine core but lacks the benzyloxyimino group.
3-({[(Benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylic acid: : Similar structure but with a carboxylic acid group instead of the ethyl ester.
Uniqueness
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate stands out due to its combination of functional groups, which confer unique chemical and biological properties. This combination enables diverse chemical reactivity and potential for therapeutic applications that are not seen in its simpler analogs.
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Properties
IUPAC Name |
ethyl 4-(dimethylamino)-3-[(phenylmethoxyamino)methylideneamino]thieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-4-26-20(25)18-17(16-15(24(2)3)10-11-21-19(16)28-18)22-13-23-27-12-14-8-6-5-7-9-14/h5-11,13H,4,12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBPKAIWBYHSTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N=CNOCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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